Chemical structure and physicochemical properties of 1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde
Chemical structure and physicochemical properties of 1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde
Title: Comprehensive Technical Guide on 1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications
Executive Summary
In modern medicinal chemistry and agrochemical development, fluorinated heterocycles serve as privileged scaffolds. 1-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde (CAS: 1426830-32-1) is a highly versatile building block that combines the metabolic stability and lipophilicity of a trifluoromethyl (-CF₃) group with the reactive handle of a C4-carbaldehyde[1]. As a Senior Application Scientist, I have structured this guide to move beyond basic descriptions, providing researchers with the mechanistic causality behind its synthesis, self-validating experimental protocols, and its downstream utility in drug discovery.
Physicochemical Profiling & Structural Dynamics
The incorporation of the -CF₃ group on the N-phenyl ring significantly alters the electronic landscape of the molecule. The strong electron-withdrawing nature of the -CF₃ moiety via inductive (-I) effects deactivates the phenyl ring toward electrophilic attack[2]. Conversely, the pyrazole core remains a π -excessive heterocycle, with the highest electron density localized at the C4 position, making it an ideal candidate for regioselective functionalization[3].
Table 1: Key Physicochemical and Structural Properties [1][4]
| Property | Value |
| Chemical Name | 1-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde |
| CAS Registry Number | 1426830-32-1 |
| Molecular Formula | C₁₁H₇F₃N₂O |
| Molecular Weight | 240.18 g/mol |
| Melting Point | 91 - 93 °C |
| Physical Form | Solid / Powder |
| SMILES String | C1=CC(=CC=C1C(F)(F)F)N2C=C(C=N2)C=O |
Mechanistic Synthesis Strategy
The de novo synthesis of 1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde is most efficiently achieved via a two-step sequence: a Knorr-type cyclocondensation followed by a regioselective Vilsmeier-Haack formylation[5][6].
Diagram 1: Two-step synthetic workflow for 1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde.
Causality of Reagent Selection:
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1,1,3,3-Tetramethoxypropane vs. Malondialdehyde: Free malondialdehyde is highly unstable and prone to polymerization. 1,1,3,3-Tetramethoxypropane acts as a stable synthetic equivalent. Under acidic conditions, it smoothly hydrolyzes in situ to the active dialdehyde, ensuring a clean double condensation with the arylhydrazine[5].
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Vilsmeier-Haack Regioselectivity: The reaction of Phosphorus Oxychloride (POCl₃) with N,N-Dimethylformamide (DMF) generates the highly electrophilic chloroiminium ion. Because the -CF₃ group deactivates the phenyl ring, the electrophile exclusively attacks the most nucleophilic site of the molecule: the C4 position of the pyrazole ring[2][6].
Standardized Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can monitor reaction progress and confirm intermediate integrity without relying solely on end-point analytics.
Protocol A: Synthesis of the Pyrazole Core
Objective: Preparation of 1-[4-(Trifluoromethyl)phenyl]-1H-pyrazole.
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Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-(trifluoromethyl)phenylhydrazine (1.0 equiv) in glacial acetic acid (AcOH).
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Reagent Addition: Slowly add 1,1,3,3-tetramethoxypropane (1.1 equiv) dropwise at room temperature. Causality: AcOH serves a dual purpose as both the solvent and the acid catalyst required to deprotect the acetal[5].
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Thermal Activation: Heat the reaction mixture to 120 °C for 1–2 hours.
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Self-Validation (In-Process): Monitor via TLC (Hexane/EtOAc 8:2). The highly polar hydrazine spot will disappear, replaced by a highly UV-active, fast-moving spot corresponding to the pyrazole core.
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Workup: Cool to room temperature, pour over crushed ice, and neutralize carefully with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Regioselective Vilsmeier-Haack Formylation
Objective: Installation of the C4-carbaldehyde to yield the target compound.
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Vilsmeier Reagent Generation: Cool DMF (5.0 equiv) to 0 °C in an ice bath under an inert argon atmosphere. Slowly add POCl₃ (3.0 equiv) dropwise. Observation: The solution will turn pale yellow and slightly viscous, indicating the formation of the chloroiminium salt[3].
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Substrate Addition: Dissolve the intermediate from Protocol A in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
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Reaction Execution: Remove the ice bath and heat the mixture to 90–100 °C for 4–6 hours.
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Quenching & Hydrolysis: Pour the hot mixture carefully into an excess of ice-water. Causality: This step is critical; water hydrolyzes the intermediate iminium species into the final aldehyde[6].
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Self-Validation & Isolation: Neutralize the aqueous mixture with saturated NaHCO₃ until pH ~7. The target compound (1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde) will precipitate as a solid[4]. Filter, wash with cold water, and recrystallize from ethanol. Successful formylation is confirmed by a sharp IR stretch at ~1680 cm⁻¹ (C=O) and a singlet at ~9.9 ppm in ¹H NMR.
Downstream Applications in Drug Discovery
The strategic placement of the aldehyde group on the fluorinated pyrazole core allows this molecule to act as a central hub for generating diverse chemical libraries.
Diagram 2: Primary derivatization pathways for 1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde in medicinal chemistry.
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Multicomponent Heterocycle Synthesis: The aldehyde acts as a highly reactive electrophile in one-pot, three-component base-catalyzed cyclo-condensations (e.g., reacting with malononitrile and phthalhydrazide) to yield complex fused systems like pyrazolo[1,2-b]phthalazines, which are heavily investigated for antituberculosis and antimicrobial activities[7].
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Schiff Base & Chalcone Formation: Condensation with primary amines or acetophenones (via Claisen-Schmidt reactions) yields hydrazones and pyrazolic chalcones. The -CF₃ group enhances the lipophilicity of these derivatives, improving cellular membrane permeability in whole-cell phenotypic assays[2].
References
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PubChemLite: 1426830-32-1 (C11H7F3N2O) . Université du Luxembourg. Available at: [Link]
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Potassium Persulfate Promoted the One-Pot and Selective Se-Functionalization of Pyrazoles under Acidic Conditions . ACS Omega. Available at: [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION . International Journal of Pharmaceutical and Chemical Biological Sciences. Available at:[Link]
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Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions . Arkivoc. Available at: [Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent . National Institutes of Health (NIH). Available at: [Link]
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Synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives: Assessment of their antimicrobial, antituberculosis and antioxidant activity . ResearchGate. Available at:[Link]
Sources
- 1. PubChemLite - 1426830-32-1 (C11H7F3N2O) [pubchemlite.lcsb.uni.lu]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. 1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde | 1426830-32-1 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. researchgate.net [researchgate.net]
